molecular formula C10H12O8 B096443 1,2,4,5-Cyclohexanetetracarboxylic Acid CAS No. 15383-49-0

1,2,4,5-Cyclohexanetetracarboxylic Acid

Cat. No. B096443
CAS RN: 15383-49-0
M. Wt: 260.2 g/mol
InChI Key: ZPAKUZKMGJJMAA-UHFFFAOYSA-N
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Description

Cyclohexanetetracarboxylic acid, specifically the cis,cis,cis-1,2,4,5 isomer, is a compound with a cyclohexane ring and four carboxylic acid groups attached to it. The molecule is characterized by a chair conformation of the cyclohexane ring and the presence of a mirror plane in its structure. It forms various hydrogen bond motifs, such as R(2)(2)(14), R(2)(2)(16), and R(4)(4)(16), which contribute to the formation of chain structures along different axes in the crystal lattice .

Synthesis Analysis

The synthesis of cyclohexanetetracarboxylate derivatives can be achieved through a sustainable route starting from sugar-derived muconic acid and fumaric acid. A key Diels-Alder reaction is used to construct the cyclohexene framework, which is then hydrogenated to yield the cyclohexyl target products with high efficiency and without the need for a catalyst .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-cyclohexanetetracarboxylic acid is characterized by a chair conformation of the cyclohexane ring. The acid forms two crystallographically independent hydrogen bonds that lead to the generation of various ring motifs and chain structures within the crystal. The dianhydride derivative of this acid, prepared through a reaction with acetic anhydride, exhibits a boat conformation of the cyclohexane ring, and the anhydro rings are oriented at a dihedral angle of 117.5 degrees .

Chemical Reactions Analysis

The chemical reactivity of cyclohexanetetracarboxylic acid derivatives can be explored through their ability to form supramolecular architectures. For instance, cyclohexane-1,3-cis,5-cis-tricarboxylic acid (CTA) can co-crystallize with various organic bases to form acid-base complexes with different supramolecular motifs, including tapes, sheets, and interpenetrating networks. These structures are stabilized by strong O–H⋯O and weak C–H⋯O hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanetetracarboxylic acid derivatives are influenced by the presence of the carboxylic acid groups and the conformation of the cyclohexane ring. The hydrogen bonding capabilities of these acids play a significant role in the formation of their crystal structures and the resulting properties. For example, the cis-1,4-cyclohexanedicarboxylic acid (CHDA) is used to synthesize copolyesters, and its stereochemistry significantly affects the thermal, tensile, and elastic properties of the resulting materials .

Scientific Research Applications

  • Coordination Chemistry and Magnetic Materials : This acid is studied for its coordination chemistry with various metal ions and its potential applications in materials science, especially as magnetic materials. The conformational transformation of the acid in the presence of different metal ions under hydrothermal conditions is a significant area of interest (Lin & Tong, 2011).

  • Crystallography and Molecular Structures : Studies have detailed the crystallographic structure of 1,2,4,5-Cyclohexanetetracarboxylic Acid and its dianhydride, revealing insights into the molecular conformation and hydrogen bonding patterns (Uchida, Hasegawa, & Manami, 2003).

  • Sustainable Synthesis from Sugar-derived Carboxylic Acids : A sustainable route for synthesizing cyclohexanetetracarboxylate from sugar-derived muconic and fumaric acids has been reported, demonstrating an eco-friendly approach to produce this compound (Lu et al., 2020).

  • Electrochemical Properties and Photocatalytic Behavior : The compound's role in the assembly of Co(II) coordination polymers and its impact on their structural variability, electrochemical properties, and photocatalytic behavior under UV light have been studied (Cui, Hou, Van Hecke, & Cui, 2017).

  • NIR Emission Properties in Lanthanide Complexes : Research has focused on the preparation of novel 1,2,4,5-Cyclohexanetetracarboxylate-bridged lanthanide complexes, exploring their magnetic properties and near-infrared luminescence in solid-state (Wang et al., 2012).

  • Magnetic and Luminescent Properties in Metal-Organic Frameworks : The conformation preference of this acid in metal-organic frameworks (MOFs) and its influence on the magnetic and luminescent properties of these complexes has been another area of research (Wang, Zhang, & Li, 2009).

  • Polyimide Film Properties : The acid has been used to synthesize polyamic acids for the preparation of polyimide (PI) films, with studies focusing on the correlation between film properties and monomer structures (Jeon, Kwac, Kim, & Chang, 2022).

Safety And Hazards

1,2,4,5-Cyclohexanetetracarboxylic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

cyclohexane-1,2,4,5-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKUZKMGJJMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385426
Record name 1,2,4,5-Cyclohexanetetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Cyclohexanetetracarboxylic Acid

CAS RN

15383-49-0
Record name 1,2,4,5-Cyclohexanetetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Cyclohexanetetracarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 5-L Hastelloy (HC22) autoclave was charged with 552 g of pyromellitic acid, 200 g of a catalyst, that is, rhodium carried on activated carbon, available from N.E. Chemcat Corporation, and 1,656 g of water. The inner atmosphere of the reactor was replaced with nitrogen gas under stirring. After replacing the inner atmosphere of the reactor with hydrogen gas, the hydrogen pressure in the reactor was adjusted to 5.0 MPa and the temperature was raised to 60° C. While maintaining the hydrogen pressure at 5.0 MPa, the reaction was allowed to proceed for 2 hours. Then, after replacing the hydrogen gas in the reactor with nitrogen gas, the reaction product solution taken out of the autoclave was filtered while it was still hot to separate the catalyst. The filtrate was concentrated by evaporating water under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were separated by solid-liquid separation at room temperature and dried, thereby obtaining 481 g of 1,2,4,5-cyclohexanetetracarboxylic acid (yield: 85.0%).
Name
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Synthesis routes and methods II

Procedure details

A 5-L Hastelloy (H22) autoclave was charged with 552 g of pyromellitic acid, 200 g of a catalyst, rhodium carried on activated carbon, available from N.E. Chemcat Corporation, and 1656 g of water. The inner atmosphere of the reactor was replaced with nitrogen gas under stirring. After replacing the inner atmosphere of the reactor with hydrogen gas, the hydrogen pressure was adjusted to 5.0 MPa and the temperature was raised to 60° C. While maintaining the hydrogen pressure at 5.0 MPa, the reaction was allowed to proceed for 2 h. Then, after replacing the hydrogen gas with nitrogen gas, the reaction product solution taken out of the autoclave was filtered while it was still hot to separate the catalyst. The filtrate was concentrated by evaporating water under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain 481 g of 1,2,4,5-cyclohexanetetracarboxylic acid (yield: 85.0%).
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Synthesis routes and methods III

Procedure details

A 5-L autoclave made of Hastelloy (HC22) was charged with 552 g of pyromellitic acid, 200 g of a catalyst formed by supporting Rh on activated carbon (available from N.E. Chemcat Corporation) and 1656 g of water. The interior of the autoclave was replaced with a hydrogen gas while stirring the contents. Then, the hydrogen pressure was adjusted to 5.0 MPa and the temperature was raised to 60° C. While maintaining the hydrogen pressure at 5.0 MPa, the reaction was allowed to proceed for 2 h. After replacing the hydrogen gas in the autoclave with nitrogen gas, the reaction product solution was discharged from the autoclave. The reaction product solution was filtered while it was hot to separate the catalyst. The filtrate was concentrated by distillation under reduced pressure using a rotary evaporator to evaporate off water, thereby precipitating crystals. The precipitated crystals were collected by a solid-liquid separation at room temperature, and then, dried to obtain 481 g of 1,2,4,5-cyclohexanetetracarboxylic acid (yield: 85.0%).
[Compound]
Name
Hastelloy
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Type
reactant
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552 g
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1656 g
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Synthesis routes and methods IV

Procedure details

22.08 kg (86.88 mol) of pyromellitic acid, 8 kg of a catalyst containing rhodium supported on activated carbon (produced by N.E. Chemcat Corporation) and 80 kg of water were charged in a reactor made of Hastelloy (HC22) having a capacity of 200 L, and the interior of the reactor was replaced by nitrogen gas under stirring. The interior of the reactor was then replaced by hydrogen gas, and the temperature was increased to 50° C. under a hydrogen pressure in the reactor of 3.3 MPa. The reaction was performed for 2 hours while maintaining the hydrogen pressure to 3.3 MPa. The hydrogen gas in the reactor was replaced by nitrogen gas, the reaction liquid was taken out from the autoclave, and the reaction liquid was filtered in a hot state to separate the catalyst. The filtrate was concentrated by evaporating water under reduced pressure with a rotary evaporator to deposit crystals. The crystals thus deposited were separated by solid-liquid separation at room temperature and dried to provide 19.24 kg (73.94 mol, yield: 85.1%) of 1,2,4,5-cyclohexanetetracarboxylic acid.
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22.08 kg
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reactant
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catalyst
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8 kg
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Hastelloy
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80 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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1,2,4,5-Cyclohexanetetracarboxylic Acid
Reactant of Route 2
1,2,4,5-Cyclohexanetetracarboxylic Acid
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Reactant of Route 4
1,2,4,5-Cyclohexanetetracarboxylic Acid
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
54
Citations
A Uchida, M Hasegawa, H Manami - Acta Crystallographica Section …, 2003 - scripts.iucr.org
cis,cis,cis-1,2,4,5-Cyclohexanetetracarboxylic acid, C10H12O8, (I), contains a mirror plane and the cyclohexane ring exhibits a chair conformation. Two crystallographically independent …
Number of citations: 25 scripts.iucr.org
Z Lin, ML Tong - Coordination Chemistry Reviews, 2011 - Elsevier
This review gives an overview on the coordination chemistry of eight cyclohexanepolycarboxylic acids, ie cyclohexanecarboxylic acid, 1,2-, 1,3- and 1,4-cyclohexanedicarboxylic acid, 1,…
Number of citations: 107 www.sciencedirect.com
DT Longone - The Journal of Organic Chemistry, 1963 - ACS Publications
Catalytic hydrogenation of pyromellitic acid yields one of the five possible stereoisomeric 1, 2, 4, 5-cyclohexane-tetracarboxylic acids. The latter acid has been utilized as starting …
Number of citations: 14 pubs.acs.org
MD Raut, L Giri, VR Pedireddi - ChemistrySelect, 2018 - Wiley Online Library
A hydrated form of cis,cis,cis‐1,2,4,5‐cyclohexanetetracarboxylic acid and its molecular complexes with various aza‐donors, trans‐1,2‐bis(4‐pyridyl)ethene (a), trans‐1,2‐bis(2‐pyridyl)…
YC Ou, J Wang, JD Leng, ZJ Lin, ML Tong - Dalton Transactions, 2011 - pubs.rsc.org
The hydrothermal synthesis, X-ray crystal structures and thermal and magnetic properties of a layered coordination polymer, [Ni3.9Mn1.1(μ3-OH)2(LI)2(H2O)10]·2H2O (1) (LI = 1e,2a,4a,…
Number of citations: 27 pubs.rsc.org
L Wang, W Gu, SY Liao, M Zhang… - Zeitschrift für …, 2012 - Wiley Online Library
Solvothermal combination of trivalent lanthanide metal precursors with 1, 2, 4, 5‐cyclohexanetetracarboxylic acid (L) ligand has afforded the preparation of a family of eight new …
Number of citations: 5 onlinelibrary.wiley.com
M Kurmoo, K Otsubo, H Kitagawa, M Henry… - Inorganic …, 2010 - ACS Publications
We report the hydrothermal synthesis, X-ray crystal structures, and thermal, optical, and magnetic properties of two isostructural layered coordination polymers, [M II 5 (OH) 2 (chtc) 2 (H …
Number of citations: 12 pubs.acs.org
JW Cui, SX Hou, K Van Hecke, GH Cui - Dalton Transactions, 2017 - pubs.rsc.org
The hydrothermal reactions of 1,2,4,5-cyclohexanetetracarboxylic acid (H4L) with CoCl2·2H2O and rigid or semi-rigid bis(imidazole) ligands were able to generate two Co(II) …
Number of citations: 98 pubs.rsc.org
Y Hong, DS Yufit, N Letzelter, JW Steed - CrystEngComm, 2020 - pubs.rsc.org
Cyclic oligocarboxylic acids are the most commonly explored phosphate-free inhibitors for calcium carbonate scale deposition. The structural chemistry of calcium complexes of …
Number of citations: 4 pubs.rsc.org
Z Ye, J Xue, J Li, X Wang, F Xu, S Tan - Journal of the Iranian Chemical …, 2021 - Springer
Through applying the mixed-ligand method, a new coordination polymer (CP) of Cu(II) with the chemical formula of {Cu 5 (L) 2 (1,4-bimb)(μ 3 -OH) 2 (H 2 O) 8 ]·2H 2 O} n (1, 1,4-bimb = 1…
Number of citations: 0 link.springer.com

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